Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthetic pathway . This disruption prevents the formation of the mycobacterial cell wall, which is essential for the survival and virulence of M. tuberculosis .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of the mycobacterial cell wall, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .
Preparation Methods
The synthesis of methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzothiazole and methyl 4-aminobenzoate.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The 4-chlorobenzothiazole is reacted with methyl 4-aminobenzoate in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: It is used in the development of bioactive molecules for various biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex benzothiazole derivatives with potential pharmacological activities.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
Comparison with Similar Compounds
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives, such as:
2-mercaptobenzothiazole: Known for its use as a rubber vulcanization accelerator.
Benzothiazole-2-carboxylic acid: Studied for its potential anti-inflammatory and anti-cancer activities.
2-aminobenzothiazole: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARFRCWHDWFYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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